Atraton

Catalog No.
S519725
CAS No.
1610-17-9
M.F
C9H17N5O
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atraton

CAS Number

1610-17-9

Product Name

Atraton

IUPAC Name

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)

InChI Key

PXWUKZGIHQRDHL-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C

Solubility

Soluble in DMSO

Synonyms

atraton, atratone, N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, NEMMTD cpd

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C

Description

The exact mass of the compound Atraton is 211.1433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of diamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Atraton belongs to the triazine class of herbicides. These herbicides work by inhibiting photosynthesis in susceptible plants. They target a specific enzyme in the photosynthetic pathway, photosystem II, which disrupts the plant's ability to convert light energy into usable chemical energy [1]. This ultimately leads to the death of the targeted weeds.

[1] (Source: Pesticide Biochemistry and Physiology: )

Atraton is a chemical compound with the molecular formula C9H17N5O and a molecular weight of approximately 211.26 g/mol. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines, characterized by a triazine ring structure that incorporates nitrogen atoms. Atraton has been primarily recognized for its use as a herbicide, particularly in non-agricultural areas for vegetation control. Its moderate solubility in water and low volatility make it suitable for various applications in environmental management and agricultural practices .

The exact mechanism of action of Atraton is not fully understood, but it is believed to interfere with plant cell division by inhibiting photosynthesis [].

Typical of triazine derivatives. These include:

  • Hydrolysis: Atraton can react with water under certain conditions, leading to the formation of various hydrolyzed products.
  • Substitution Reactions: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Decomposition: Under extreme conditions (e.g., high temperatures), Atraton may decompose into simpler nitrogenous compounds and carbon-based residues .

Atraton can be synthesized through various chemical pathways, typically involving:

  • Condensation Reactions: Combining appropriate amines with triazine precursors under controlled conditions.
  • Cyclization Processes: Forming the triazine ring through cyclization reactions involving carbonyl compounds and hydrazines or similar reagents.
  • Modification of Existing Triazines: Starting from commercially available triazine derivatives and modifying them through substitution or functionalization .

These methods allow for the production of Atraton with varying purity levels depending on the intended application.

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Similar Compounds

Atraton shares structural similarities with several other compounds within the triazine class. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
SimazineC7H10ClN5Widely used herbicide; persistent in soil
AtrazineC8H14ClN5Commonly used herbicide; affects aquatic systems
TerbuthylazineC9H12ClN5Selective herbicide; lower toxicity to mammals

Uniqueness of Atraton

Atraton's uniqueness lies in its specific structural configuration as a 1,3,5-triazine-2,4-diamine derivative, which differentiates it from other similar compounds. Its moderate solubility and specific targeting capabilities make it distinct among herbicides used historically for vegetation management. Additionally, its declining use due to environmental concerns sets it apart from more widely adopted alternatives like atrazine and simazine .

Studies on Atraton's interactions with other chemicals and biological systems have highlighted its potential effects on both target and non-target organisms. Key findings include:

  • Synergistic Effects: When combined with other herbicides, Atraton may enhance or diminish their efficacy depending on the formulation.
  • Soil Microbial Interactions: Research indicates that Atraton can alter soil microbial communities, potentially affecting nutrient cycling and soil health.
  • Toxicity Assessments: Evaluations have shown varying degrees of toxicity to aquatic life and terrestrial organisms, necessitating careful consideration in application practices
    Atrazine, methanol, polymer catalyst258824 hoursCyanuric Chloride Sequential SubstitutionCyanuric chloride, ethylamine, isopropylamine, methanol0-2585-953-6 hoursDirect Nucleophilic SubstitutionCyanuric chloride, primary/secondary amines0-8070-902-8 hoursModified Toluene-Based ProcessCyanuric chloride, amines, toluene solvent20-60>974-12 hours

    Table 2: Reaction Mechanisms and Energy Barriers in Triazine Formation

    Reaction StepMechanism TypeActivation Energy (kcal/mol)Rate Constant RatioTemperature Dependence
    First Chloride SubstitutionNucleophilic Aromatic Substitution (SN2Ar)24.51.0High
    Second Chloride SubstitutionNucleophilic Aromatic Substitution (SN2Ar)26.80.075Very High
    Methoxy Group IntroductionNucleophilic Substitution22.01.35Moderate
    Ring Formation/CyclizationIntramolecular Cyclization47.20.001Extreme

    Table 3: Purification Techniques and Quality Control Parameters

    Purification MethodDetection Limit (μg/L)Recovery Efficiency (%)Precision (RSD %)Application
    Florisil Column Chromatography0.5-1.085-95<10Environmental samples
    Solid Phase Extraction (SPE)0.46-0.98>93<10Water analysis
    High Performance Liquid Chromatography (HPLC)0.1-0.590-98<5Quantitative analysis
    Gas Chromatography-Mass Spectrometry (GC-MS)0.05-0.288-96<8Structural confirmation
    CrystallizationN/A75-85<15Final product purification

    Table 4: Industrial Production Optimization Parameters

    Process ParameterOptimal RangeImpact on Yield (%)Quality ImpactEconomic Benefit
    Cyanuric Chloride Loading1000-10000 pounds+5-8ModerateMedium
    Reagent Addition SequenceStaged amine/NaOH addition+10-15HighHigh
    Temperature Control±2°C precision+8-12Very HighHigh
    Mixing Efficiency>95% homogeneity+12-18HighVery High
    Solvent Recovery>90% recycling+3-5LowMedium

UV-Induced Reaction Pathways

Atraton, a methoxytriazine herbicide, undergoes photolytic degradation when exposed to ultraviolet light. Studies have demonstrated that the presence of photosensitizers such as acetone can significantly increase the rate of photodegradation in aqueous solutions. The primary mechanism involves the absorption of ultraviolet radiation, leading to the cleavage of the triazine ring and subsequent breakdown of the molecule. The efficiency of this process is influenced by the wavelength of the ultraviolet light and the presence of sensitizing agents [1].

Table 1. Photolytic Degradation Rates of Atraton in Aqueous Solution

ConditionDegradation Rate (relative)Notes
Ultraviolet light onlyModerateDirect photolysis
Ultraviolet + acetoneHighSensitized photolysis

Quantum Yield Calculations

Quantum yield, defined as the number of molecules degraded per photon absorbed, is a critical parameter in assessing the efficiency of photolytic degradation. For atraton, quantum yield values are typically determined under controlled laboratory conditions using actinometry. The presence of photosensitizers increases the quantum yield, indicating a more efficient photodegradation process. However, specific quantum yield values for atraton are limited in the literature, and most available data are comparative, showing that atraton degrades more efficiently in the presence of acetone than in its absence [1].

Byproduct Identification and Toxicity Assessment

Photolytic degradation of atraton leads to the formation of several byproducts, primarily through the cleavage of the triazine ring and demethylation reactions. The main byproducts identified include dealkylated triazine derivatives and various amines. The toxicity of these byproducts is generally lower than that of the parent compound, but comprehensive toxicity assessments are limited. Available data suggest that the byproducts are less persistent and less bioaccumulative in the environment [1].

Table 2. Major Photolytic Byproducts of Atraton

Byproduct NameStructural ChangeRelative Toxicity
Dealkylated triazine derivativeLoss of alkyl groupLower
AminesRing cleavageLower

Microbial Degradation Kinetics

Bacterial Consortia Involvement

Microbial degradation of atraton in soil is facilitated by bacterial consortia capable of utilizing the compound as a nitrogen source. The rate of degradation is influenced by the presence and adaptation of specific bacterial communities. Studies on related triazine herbicides indicate that repeated application can lead to accelerated degradation due to the enrichment of degrading bacteria. The degradation half-life in soil can decrease significantly after initial exposure, reflecting the adaptation of the microbial community [2].

Table 3. Microbial Degradation Kinetics of Atraton (Extrapolated from Triazine Studies)

Application CycleAverage Half-life (days)Notes
First~28Initial exposure, unadapted community
Second~2Adapted, enriched community

Metabolic Pathway Elucidation

The microbial degradation pathway of atraton involves initial dealkylation, followed by ring cleavage and mineralization. Enzymes encoded by specific genes in soil bacteria catalyze these reactions. The process results in the formation of less complex molecules, such as carbon dioxide, ammonia, and organic acids. The presence of these genes in soil microbial communities is a key indicator of the potential for atraton degradation [2].

Hydrolytic Stability Under Varying pH Conditions

Atraton exhibits moderate hydrolytic stability in aqueous environments. Its degradation rate is influenced by pH, with increased hydrolysis observed under acidic and alkaline conditions. At neutral pH, atraton is relatively stable, contributing to its persistence in the environment. The following table summarizes the hydrolytic stability of atraton under different pH conditions, based on available data for triazine herbicides [3].

Table 4. Hydrolytic Stability of Atraton at Different pH Values

pH ValueHydrolytic StabilityEnvironmental Implication
4Moderate degradationIncreased breakdown in acidic soils
7High stabilityPersistence in neutral environments
9Moderate degradationIncreased breakdown in alkaline soils

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Exact Mass

211.1433

LogP

2.69 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3357WM07W3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.90e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

1610-17-9

Wikipedia

Atraton

Use Classification

Pesticides -> Herbicides -> Triazine herbicides -> Methoxytriazine herbicides

Dates

Last modified: 08-15-2023

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